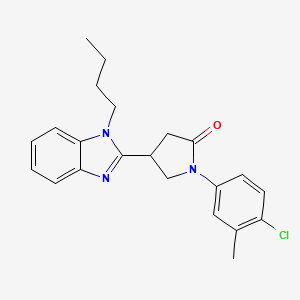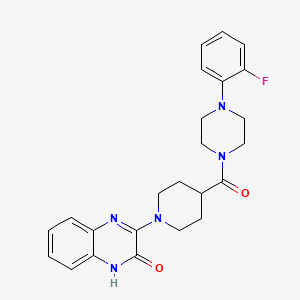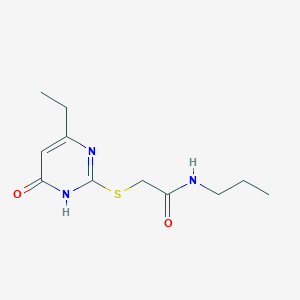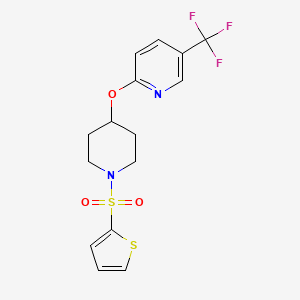![molecular formula C15H23N3O2 B2963229 3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one CAS No. 2094217-07-7](/img/structure/B2963229.png)
3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one is a complex organic compound featuring a unique triazadispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazadispiro core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazadispiro structure.
Introduction of the prop-2-enoyl group: The prop-2-enoyl group is introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Final cyclization and purification: The final product is obtained through a series of cyclization reactions followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of 3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-enoyl group, especially with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: It is explored for use in the development of novel materials with specific properties, such as conductivity or mechanical strength.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or drug candidate.
Mechanism of Action
The mechanism of action of 3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one involves its interaction with specific molecular targets. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazadispiro core may also interact with biological membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one : Unique due to its triazadispiro structure.
- 3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one analogs : Compounds with similar structures but different substituents on the triazadispiro core.
Uniqueness
The uniqueness of 3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one lies in its combination of the triazadispiro core and the prop-2-enoyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
11-prop-2-enoyl-7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-12(19)18-10-8-15(9-11-18)16-13(20)14(17-15)6-4-3-5-7-14/h2,17H,1,3-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBOJFXJUPXZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CC1)NC(=O)C3(N2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2963147.png)

![6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963153.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide](/img/structure/B2963154.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963159.png)
![3-(difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine](/img/structure/B2963161.png)
![(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2963162.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2963163.png)


![5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2963167.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2963169.png)
